![molecular formula C11H10BrFN4OS B14925959 2-(4-Bromo-3-methyl-1H-pyrazol-1-YL)-N'~1~-[(5-fluoro-2-thienyl)methylene]acetohydrazide](/img/structure/B14925959.png)
2-(4-Bromo-3-methyl-1H-pyrazol-1-YL)-N'~1~-[(5-fluoro-2-thienyl)methylene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromo-3-methyl-1H-pyrazol-1-YL)-N’~1~-[(5-fluoro-2-thienyl)methylene]acetohydrazide is a complex organic compound that features a pyrazole ring substituted with a bromine and a methyl group, and an acetohydrazide moiety linked to a thienyl ring substituted with a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3-methyl-1H-pyrazol-1-YL)-N’~1~-[(5-fluoro-2-thienyl)methylene]acetohydrazide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazines with 1,3-diketones or their equivalents.
Substitution Reactions: The bromine and methyl groups are introduced through electrophilic substitution reactions on the pyrazole ring.
Formation of the Acetohydrazide Moiety: This involves the reaction of hydrazine derivatives with acetic anhydride or acetyl chloride.
Linking the Thienyl Ring: The final step involves the condensation of the acetohydrazide with a thienyl aldehyde derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-3-methyl-1H-pyrazol-1-YL)-N’~1~-[(5-fluoro-2-thienyl)methylene]acetohydrazide can undergo various chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Substitution: The bromine and fluorine atoms can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted pyrazoles and thienyl derivatives.
Scientific Research Applications
2-(4-Bromo-3-methyl-1H-pyrazol-1-YL)-N’~1~-[(5-fluoro-2-thienyl)methylene]acetohydrazide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential antibacterial, antifungal, and anticancer activities.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: It can serve as a probe for studying various biological processes and pathways.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-3-methyl-1H-pyrazol-1-YL)-N’~1~-[(5-fluoro-2-thienyl)methylene]acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1H-pyrazole
- 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid
- 5-Fluoro-2-thiophenecarboxaldehyde
Uniqueness
2-(4-Bromo-3-methyl-1H-pyrazol-1-YL)-N’~1~-[(5-fluoro-2-thienyl)methylene]acetohydrazide is unique due to its specific combination of functional groups and the resulting chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H10BrFN4OS |
---|---|
Molecular Weight |
345.19 g/mol |
IUPAC Name |
2-(4-bromo-3-methylpyrazol-1-yl)-N-[(E)-(5-fluorothiophen-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C11H10BrFN4OS/c1-7-9(12)5-17(16-7)6-11(18)15-14-4-8-2-3-10(13)19-8/h2-5H,6H2,1H3,(H,15,18)/b14-4+ |
InChI Key |
IBRVNUQSODTGJI-LNKIKWGQSA-N |
Isomeric SMILES |
CC1=NN(C=C1Br)CC(=O)N/N=C/C2=CC=C(S2)F |
Canonical SMILES |
CC1=NN(C=C1Br)CC(=O)NN=CC2=CC=C(S2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.